1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16398175
Molecular Formula: C14H20ClN3O
Molecular Weight: 281.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20ClN3O |
|---|---|
| Molecular Weight | 281.78 g/mol |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H19N3O.ClH/c1-11(2)17-10-13(9-16-17)15-8-12-5-4-6-14(7-12)18-3;/h4-7,9-11,15H,8H2,1-3H3;1H |
| Standard InChI Key | PDYIJZMFGCLHRB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)OC.Cl |
Introduction
"1-Isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine" is a synthetic organic compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. These compounds have gained significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
This article provides a comprehensive overview of the compound, including its chemical structure, synthesis, potential applications, and biological activity.
Synthesis
The synthesis of "1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine" typically involves multi-step organic reactions starting from commercially available precursors. A general synthetic route includes:
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Formation of Pyrazole Core: The pyrazole ring is synthesized via cyclization reactions involving hydrazines and diketones or β-keto esters.
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Substitution Reactions: The isopropyl group is introduced at position 1 through alkylation reactions.
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Amine Functionalization: The 4-amino group is modified by coupling with 3-methoxybenzyl chloride or similar reagents under basic conditions.
These steps are optimized to achieve high yields and purity of the final product.
Biological Activity
Pyrazole derivatives are known for their diverse pharmacological profiles. While specific data on "1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine" is limited, related compounds exhibit the following activities:
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Anti-inflammatory: Pyrazoles often inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation.
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Anticancer: Some derivatives demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
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Antimicrobial: Pyrazoles can act against bacterial and fungal pathogens by disrupting cell wall synthesis or protein function.
Further studies, including in vitro and in vivo assays, are required to confirm these activities for this specific compound.
Applications
Due to its structural similarity to biologically active pyrazoles, "1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine" has potential applications in:
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Drug Development: As a lead compound for designing anti-inflammatory or anticancer agents.
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Chemical Research: As an intermediate in synthesizing more complex heterocyclic compounds.
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Material Science: Potential use in creating functional materials due to its aromatic and heterocyclic nature.
Challenges and Future Directions
While promising, the development of "1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine" faces challenges such as:
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Limited availability of detailed biological data.
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Need for optimization of synthetic routes for scalability.
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Comprehensive toxicity studies to assess safety profiles.
Future research should focus on high-throughput screening for biological activity, structure-activity relationship (SAR) studies, and exploring its role in medicinal chemistry.
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